3-(2-Nitrophenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)benzyl alcohol can be achieved through several methods. One common approach involves the nitration of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.
Another method involves the reduction of 3-nitrobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes, where benzyl alcohol is treated with nitrating agents in continuous flow reactors. This method ensures high yield and purity of the final product. Additionally, catalytic hydrogenation of 3-nitrobenzaldehyde is another industrially viable method, providing efficient conversion to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-nitrobenzaldehyde or further to 3-nitrobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-aminobenzyl alcohol. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride, and iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: 3-nitrobenzaldehyde, 3-nitrobenzoic acid.
Reduction: 3-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzyl alcohols and related compounds.
Biology: Investigated for its potential as a photolabile protecting group in biochemical studies. The nitro group can be cleaved under specific light conditions, allowing controlled release of bioactive molecules.
Medicine: Explored for its potential use in drug delivery systems, where the controlled release of therapeutic agents is crucial.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)benzyl alcohol largely depends on its chemical reactivity. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function.
In biological systems, the compound’s ability to act as a photolabile protecting group allows for precise control over the release of bioactive molecules. Upon exposure to light, the nitro group is cleaved, releasing the active molecule in a controlled manner.
Comparison with Similar Compounds
3-(2-Nitrophenyl)benzyl alcohol can be compared with other nitro-substituted benzyl alcohols, such as:
2-Nitrobenzyl alcohol: Similar in structure but with the nitro group at the ortho position. It exhibits different reactivity and photochemical properties.
4-Nitrobenzyl alcohol: The nitro group is at the para position, leading to distinct chemical behavior and applications.
3-Nitrobenzyl chloride: A related compound where the alcohol group is replaced by a chloride group, resulting in different reactivity and use in organic synthesis.
Properties
CAS No. |
236102-73-1 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
[3-(2-nitrophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8,15H,9H2 |
InChI Key |
RJABQMUMABLVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.